molecular formula C10H6F3NO2S B6166584 5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile CAS No. 1540425-47-5

5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B6166584
CAS No.: 1540425-47-5
M. Wt: 261.22 g/mol
InChI Key: PYLMUJLVUSOANF-UHFFFAOYSA-N
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Description

5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an ethenesulfonyl group and a trifluoromethyl group attached to a benzonitrile core

Properties

CAS No.

1540425-47-5

Molecular Formula

C10H6F3NO2S

Molecular Weight

261.22 g/mol

IUPAC Name

5-ethenylsulfonyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H6F3NO2S/c1-2-17(15,16)8-3-4-9(10(11,12)13)7(5-8)6-14/h2-5H,1H2

InChI Key

PYLMUJLVUSOANF-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile typically involves the introduction of the ethenesulfonyl and trifluoromethyl groups onto a benzonitrile core. One common method involves the reaction of 2-(trifluoromethyl)benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The ethenesulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s chemical properties.

    Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, sulfonyl derivatives, and heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethenesulfonyl group can participate in various chemical reactions, modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzonitrile
  • 5-(Trifluoromethyl)isoxazoles

Uniqueness

5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both ethenesulfonyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C10H8F3NO2S
  • Molecular Weight : 251.24 g/mol
  • CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antimicrobial properties, potentially inhibiting bacterial growth.
  • Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways.
  • Anti-inflammatory Effects : By modulating inflammatory mediators, it may reduce inflammation in various models.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Pseudomonas aeruginosa100

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines (MCF-7), with a half-maximal inhibitory concentration (IC50) of 25 µM. The mechanism involved the activation of caspase-3 and the downregulation of Bcl-2.

Cell LineIC50 (µM)Apoptosis Induction Mechanism
MCF-725Caspase-3 activation
HeLa30Bcl-2 downregulation

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